Cyanine3.5 azide

Description

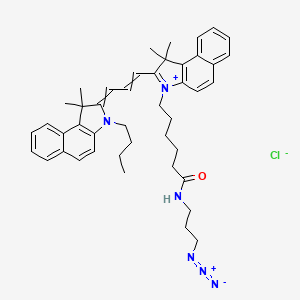

Cyanine3.5 azide (also referred to as Cy3.5® azide) is a fluorescent dye widely used in bioimaging and biochemical assays. Its chemical structure comprises a cyanine backbone modified with an azide group (-N₃), enabling selective conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . Key properties include:

- Chemical Formula: C₄₁H₄₇N₆ClO (non-sulfonated) or C₄₄H₅₃ClN₆O (sulfonated) .

- Molecular Weight: 675.31–717.38 g/mol (varies based on sulfonation) .

- Spectral Properties:

- Solubility: Soluble in organic solvents (DMSO, DMF) but requires sulfonation for aqueous compatibility .

- Applications: Labeling peptides, proteins, and oligonucleotides; tracking biomolecules in live-cell imaging; synthesizing fluorescent probes .

Properties

Molecular Formula |

C44H53ClN6O |

|---|---|

Molecular Weight |

717.4 g/mol |

IUPAC Name |

N-(3-azidopropyl)-6-[2-[3-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanamide;chloride |

InChI |

InChI=1S/C44H52N6O.ClH/c1-6-7-30-49-36-26-24-32-17-10-12-19-34(32)41(36)43(2,3)38(49)21-15-22-39-44(4,5)42-35-20-13-11-18-33(35)25-27-37(42)50(39)31-14-8-9-23-40(51)46-28-16-29-47-48-45;/h10-13,15,17-22,24-27H,6-9,14,16,23,28-31H2,1-5H3;1H |

InChI Key |

XAQWULMJVUHJAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanine3.5 azide belongs to the cyanine dye family, which includes derivatives with varying spectral ranges and reactive groups. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Spectral and Chemical Comparison

*Sulfonated versions exhibit improved water solubility.

Key Differentiators :

Spectral Range :

- This compound emits in the orange-red spectrum (591–604 nm), bridging the gap between Cyanine3 (green-red) and Cyanine5.5 (far-red) dyes. This makes it ideal for multiplex assays requiring minimal spectral overlap .

- Cyanine5.5 azide’s far-red emission (694 nm) is superior for in vivo imaging due to reduced tissue autofluorescence .

Chemical Stability and Reactivity :

- This compound exhibits pH insensitivity (stable at pH 4–10), unlike BDP-based dyes, which may degrade under acidic conditions .

- The azide group enables efficient conjugation with alkynes, while Cyanine3.5 DBCO (dibenzocyclooctyne) is used for copper-free click chemistry, offering faster reaction kinetics .

Brightness and Sensitivity :

- This compound’s high extinction coefficient (116,000) and moderate quantum yield (0.35) provide superior brightness compared to Cyanine3 azide (Φ = 0.15) but lower than BDP® 576/589 azide (Φ = 0.45) .

Commercial Availability and Modifications :

- This compound is trademarked by GE Healthcare and available as solid powder or DMSO solutions. Sulfonated variants (e.g., sulfo-Cyanine3.5 azide) enhance water solubility for live-cell studies .

Q & A

Q. What are the key spectral properties of Cyanine3.5 azide, and how do they influence experimental design in fluorescence microscopy?

this compound exhibits excitation/emission maxima at 579 nm/591 nm (DMSO) and demonstrates enhanced fluorescence upon protein binding. These properties necessitate alignment with compatible laser lines and filter sets in microscopy setups. For quantitative assays, its extinction coefficient (≥250,000 cm⁻¹M⁻¹) and quantum yield (~0.27) should inform concentration calculations and signal normalization .

Q. How should researchers prepare stock solutions of this compound to ensure stability and reproducibility?

Reconstitute lyophilized dye in anhydrous DMSO to avoid hydrolysis. For a 1 mM solution, dissolve 0.1 mg in 93.2 µL DMSO (Table 1, ). Aliquot and store at <-15°C, shielded from light, to prevent photodegradation. Avoid freeze-thaw cycles, as repeated thawing reduces labeling efficiency .

Q. What conjugation strategies are recommended for labeling biomolecules with this compound?

Use copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for site-specific labeling. Optimize reaction conditions:

- Molar ratio : 1:1.5 (alkyne-modified biomolecule:dye) to minimize unreacted dye.

- Catalyst : 1 mM CuSO₄ + 2 mM sodium ascorbate for 1–2 hours at 25°C . Purify conjugates via size-exclusion chromatography to remove excess dye .

Advanced Research Questions

Q. How can researchers resolve conflicting fluorescence intensity data when using this compound in different buffer systems?

Fluorescence quenching in aqueous buffers (e.g., PBS) may occur due to aggregation. Mitigate this by:

Q. What methodological controls are critical when quantifying this compound-labeled proteins in live-cell imaging?

Include:

- Negative controls : Cells treated with non-reactive alkyne probes to assess nonspecific binding.

- Photobleaching controls : Measure signal decay over time to adjust exposure settings.

- Competition assays : Pre-incubate with excess unlabeled azide to confirm specificity . Normalize data to cell autofluorescence in the Cy3.5 emission range .

Q. How should researchers optimize reaction conditions to minimize copper-induced cytotoxicity in CuAAC-based labeling of live cells?

- Use low-copper protocols : ≤50 µM Cu(I) with biocompatible ligands (e.g., THPTA or BTTP) to reduce toxicity .

- Limit reaction time to 30–60 minutes.

- Post-labeling, wash cells thoroughly with EDTA-containing buffers to chelate residual copper .

Q. What analytical techniques are recommended for validating the stoichiometry of this compound-biomolecule conjugates?

- MALDI-TOF MS : Compare molecular weight shifts between labeled and unlabeled biomolecules.

- UV-Vis spectroscopy : Calculate dye-to-protein ratio using the extinction coefficient at 579 nm (ε ≈250,000 cm⁻¹M⁻¹) .

- HPLC : Monitor purity and retention time shifts post-conjugation .

Data Interpretation and Contradictions

Q. How can researchers address discrepancies in this compound’s fluorescence quantum yield reported across studies?

Variability often arises from solvent polarity and measurement techniques. Standardize quantum yield calculations using quinine sulfate (Φ=0.54 in 0.1 N H₂SO₄) as a reference. Report solvent composition and instrument calibration details to enable cross-study comparisons .

Q. What statistical approaches are suitable for analyzing time-lapse imaging data with this compound-labeled probes?

Apply mixed-effects models to account for intra-sample variability. Use bootstrapping for small datasets. For colocalization studies, calculate Pearson’s correlation coefficient or Mander’s overlap coefficient with background subtraction .

Ethical and Reporting Standards

Q. How should researchers document this compound usage to ensure reproducibility?

Include in Materials and Methods:

- Dye lot number, storage conditions, and reconstitution protocol.

- Click chemistry reaction parameters (temperature, catalyst concentration, duration).

- Ethical approval for biological samples, if applicable .

Raw spectral data (e.g., excitation/emission scans) should be archived as supplementary material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.